1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with ethylpropyl bromide under basic conditions to form the corresponding piperidine derivative. This intermediate is then subjected to carboxylation using carbon dioxide to yield the carboxylic acid. Finally, the hydrochloride salt is formed by reacting the carboxylic acid with hydrochloric acid .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates .
Chemical Reactions Analysis
1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-Ethylpiperidine-4-carboxylic acid hydrochloride: This compound has a similar structure but lacks the ethylpropyl group, which may result in different chemical and biological properties.
1-Methylpiperidine-4-carboxylic acid hydrochloride: The presence of a methyl group instead of an ethylpropyl group can lead to variations in reactivity and applications.
Isonipecotic acid: This compound has a piperidine ring with a carboxylic acid moiety but differs in its overall structure and properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-pentan-3-ylpiperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-3-10(4-2)12-7-5-9(6-8-12)11(13)14;/h9-10H,3-8H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMSOLPODKAQDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(CC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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